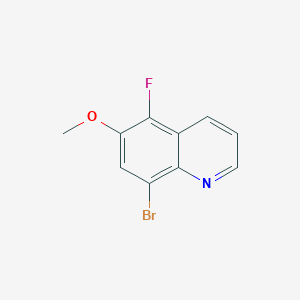

8-Bromo-5-fluoro-6-methoxyquinoline

Description

Overview of Quinoline (B57606) Heterocycles as Privileged Scaffolds in Medicinal Chemistry and Organic Synthesis

Quinoline, a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a fundamental building block in the creation of a diverse range of biologically active molecules. nih.govrsc.orgconsensus.appnih.gov This "privileged scaffold" status stems from its presence in numerous natural products, synthetic drugs, and functional materials. nih.govrsc.org The quinoline core's unique electronic properties and its ability to interact with various biological targets have made it a cornerstone of medicinal chemistry for decades. nih.govnih.gov

The versatility of the quinoline ring system allows for extensive functionalization at various positions, leading to a vast chemical space for drug discovery and optimization. rsc.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

Antimalarial: Quinine, chloroquine, and mefloquine (B1676156) are classic examples of quinoline-based drugs that have been pivotal in the fight against malaria. rsc.org

Anticancer: Compounds like camptothecin (B557342) and its analogs, which feature a quinoline core, have shown potent anticancer properties. rsc.org

Antibacterial: The fluoroquinolone class of antibiotics, such as ciprofloxacin, highlights the importance of this scaffold in combating bacterial infections. rsc.org

Antiviral, antifungal, and anti-inflammatory activities have also been reported for various quinoline derivatives. nih.govnih.govresearchgate.net

In organic synthesis, quinoline and its derivatives are not only targets of synthesis but also serve as versatile intermediates and catalysts. nih.gov The development of novel synthetic methodologies to construct and modify the quinoline ring remains an active area of research, enabling access to new and complex molecular architectures. nih.govacs.org

Significance of Halogenated and Methoxylated Quinoline Derivatives as Chemical Probes and Pharmaceutical Intermediates

The introduction of halogen atoms and methoxy (B1213986) groups onto the quinoline scaffold significantly influences its physicochemical properties and biological activity. These modifications are strategic tools employed by medicinal chemists to fine-tune the characteristics of a molecule for specific applications.

Halogenated quinolines often exhibit enhanced biological potency. nih.govnih.gov The presence of halogens such as bromine and fluorine can:

Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes.

Modulate Electronic Properties: Halogens are electron-withdrawing groups that can alter the reactivity and binding interactions of the quinoline ring.

Form Halogen Bonds: This non-covalent interaction can contribute to stronger and more specific binding to biological targets.

Block Metabolic Sites: Introducing a halogen can prevent metabolic degradation of the molecule, thereby increasing its half-life in the body.

Methoxylated quinolines , on the other hand, introduce an electron-donating group that can also have profound effects. nih.gov The methoxy group can:

Participate in Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction in many biological recognition processes.

Alter Solubility and Metabolism: The presence of a methoxy group can impact a compound's solubility and how it is processed by metabolic enzymes.

The strategic placement of both halogens and methoxy groups on the quinoline ring, as seen in 8-Bromo-5-fluoro-6-methoxyquinoline, creates a molecule with a unique combination of electronic and steric properties. This makes such compounds valuable as chemical probes to investigate biological pathways and as key intermediates in the synthesis of more complex and potent pharmaceutical agents. mdpi.comossila.com

Current Research Landscape Pertaining to this compound and its Analogues

While extensive research exists on the broader classes of quinoline, halogenated quinolines, and methoxylated quinolines, the specific compound This compound is a more specialized molecule. Its primary role appears to be as a key building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1369499-08-0 |

| Molecular Formula | C₁₀H₇BrFNO |

| InChI Key | YNPRIZUYHXTIKI-UHFFFAOYSA-N |

Data sourced from sigmaaldrich.cn

Research involving this compound and its close analogs often focuses on their utility in constructing novel molecular frameworks. For instance, the bromine atom at the 8-position can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The fluorine at the 5-position and the methoxy group at the 6-position also play crucial roles in modulating the reactivity and potential biological interactions of any larger molecules synthesized from this scaffold.

The current research landscape suggests that this compound is a valuable tool for medicinal chemists and organic synthesists. Its unique substitution pattern offers a starting point for the development of new chemical entities with tailored properties for various research and therapeutic areas. Further investigations into the synthesis and application of derivatives of this compound are likely to yield novel discoveries in medicinal chemistry and materials science.

Table 2: Related Halogenated and Methoxylated Quinoline Compounds in Research

| Compound Name | Key Research Application(s) |

| 6-Bromo-8-methoxyquinoline | Intermediate in the synthesis of anticancer agents. nih.gov |

| 8-Bromo-6-fluoroquinoline | Chemical intermediate. nih.gov |

| 4-Bromo-6-fluoroquinoline | Intermediate for anticancer treatments and dyes for OLEDs. ossila.com |

| 6-Bromo-7-methoxyquinoline-5,8-dione | Studied for antimicrobial and anticancer properties. |

| 8-Bromo-5-fluoroquinoline | Used in the preparation of 5-HT1A antagonists and agonists. lzchemical.com |

| 6-bromoquinolin-8-amine | Synthetic intermediate. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPRIZUYHXTIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1F)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 8 Bromo 5 Fluoro 6 Methoxyquinoline

Established Synthetic Routes for 8-Bromo-5-fluoro-6-methoxyquinoline and Related Brominated Quinolines

The synthesis of the this compound scaffold relies on a series of well-established and versatile reactions. These methods involve the initial construction of the core quinoline (B57606) ring system, followed by or preceded by specific halogenation steps to introduce the required bromo and fluoro substituents.

Cyclization Reactions for Quinoline Core Formation

The formation of the quinoline ring is a fundamental step, often achieved through classic named reactions that condense anilines with three-carbon units. These methods, such as the Skraup, Doebner-von Miller, and Combes syntheses, offer pathways to the quinoline core, which can then be further functionalized.

The Skraup synthesis and its modifications are powerful tools for creating quinolines from anilines. The reaction typically involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. For instance, a modified Skraup reaction is used to prepare 6-methoxy-8-nitroquinoline. orgsyn.org A notable example for creating a bromo-substituted quinoline is the synthesis of 8-bromoquinoline (B100496) from 2-bromoaniline (B46623) using glycerol in the presence of methanesulfonic acid and an oxidizing agent, which proceeds in high yield. wordpress.com Similarly, the Skraup condensation of 3-bromo-5-methoxyaniline (B176949) with glycerol and nitrobenzene (B124822) as an oxidant yields a mixture of 7-bromo-5-methoxyquinoline (B1376925) and 5-bromo-7-methoxyquinoline (B1374806). google.com However, traditional Skraup reactions can be harsh and sometimes employ toxic reagents like nitrobenzene or arsenic-based oxidants. orgsyn.orggoogle.com

The Doebner-von Miller reaction is another key method, reacting anilines with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org The mechanism is complex and has been shown to potentially involve a fragmentation-recombination pathway. wikipedia.orgnih.gov

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org

A more direct approach to a precursor for the target molecule involves the cyclization of an appropriately substituted aniline with a malonic acid derivative. For example, 2,4-dichloro-7-alkoxy quinolines can be synthesized through the cyclization of m-alkoxy anilines with malonic acid. google.com This dichloro-intermediate is then primed for further functionalization, including bromination and substitution.

Table 1: Key Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Starting Materials Example | Reagents Example | Product Example |

|---|---|---|---|

| Skraup Synthesis | 2-Bromoaniline, Glycerol | Methanesulfonic acid, m-nitrobenzenesulfonic acid sodium salt, FeSO₄·7H₂O | 8-Bromoquinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Lewis or Brønsted acids (e.g., SnCl₄, p-TsOH) | Substituted Quinoline |

| Combes Synthesis | Aniline, β-Diketone | Concentrated H₂SO₄ | 2,4-Disubstituted Quinoline |

| Malonic Acid Cyclization | m-Anisidine, Malonic acid | POCl₃ | 2,4-Dichloro-7-methoxyquinoline (B1322905) |

Regioselective Bromination Strategies of Methoxyquinolines

Introducing a bromine atom at a specific position on the quinoline ring requires careful control of reaction conditions and reagents. The electronic properties of the existing substituents, such as the methoxy (B1213986) group, play a crucial role in directing the electrophilic bromination.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govuni.lu The choice of solvent and catalyst is critical for achieving high regioselectivity. For electron-rich systems like methoxyquinolines, NBS is often a preferred reagent as it can offer milder conditions and improved selectivity. nih.govgoogle.com For example, the bromination of 2,4-dichloro-7-methoxyquinoline can be achieved using NBS in the presence of trifluoroacetic acid (TFA) to yield 8-bromo-2,4-dichloro-7-methoxy-quinoline. google.com

The use of zeolites or ionic liquids as catalysts or media can also enhance para-selectivity in the bromination of aromatic compounds. nih.govuni.luorgsyn.org In some cases, harsh conditions and strong Lewis acids are employed, but greener approaches using reagents like N-methylpyrrolidin-2-one hydrotribromide (MPHT) with hydrogen peroxide are also being developed. uni.lu For isoquinoline, using sulfuric acid as the solvent allows for controlled bromination to yield 5-bromoisoquinoline (B27571) while suppressing the formation of the 8-bromo isomer. bldpharm.com

Table 2: Reagents for Regioselective Bromination

| Reagent | Substrate Example | Conditions | Product Example | Citation |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2,4-dichloro-7-methoxyquinoline | Trifluoroacetic acid (TFA), CH₂Cl₂ | 8-bromo-2,4-dichloro-7-methoxy-quinoline | google.com |

| N-Bromosuccinimide (NBS) | Tetrahydroquinolines | Metal-free, mild conditions | Polybromoquinolines | google.com |

| Bromine (Br₂) / SO₂Cl₂ | Chlorobenzene | Ca²⁺-Y zeolite | para-Bromochlorobenzene | uni.lu |

Synthesis of Fluorinated Quinoline Precursors

The introduction of a fluorine atom onto the quinoline scaffold is often accomplished by using a fluorinated building block during the initial cyclization. A well-documented route to 3-fluoro-6-methoxyquinoline (B1245202) involves the condensation of p-anisidine (B42471) with 2-fluoromalonic acid. google.comwikipedia.orgwikipedia.org

This reaction is typically mediated by phosphorus oxychloride (POCl₃), which facilitates a tandem chlorination-cyclization process to produce an intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline. wikipedia.orgwikipedia.org This intermediate is then subjected to hydrodechlorination, often using hydrogen gas with a palladium on carbon (Pd/C) catalyst or Raney nickel, to afford the desired 3-fluoro-6-methoxyquinoline. google.comwikipedia.orggoogle.com This synthetic approach has been optimized for large-scale production, highlighting its practicality and efficiency. google.comgoogle.com

Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is assembled, the bromine atom serves as a versatile handle for introducing a wide array of functional groups, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at Bromine and Other Positions

The bromine atom on the quinoline ring, particularly when activated by the ring's electronics, can be displaced by various nucleophiles. A key example of this reactivity is nucleophilic aromatic substitution (SNAᵣ). In a relevant synthesis, 5,7-dibromoquinoline (B1595614) reacts with sodium methoxide (B1231860) in a heated solution of methanol (B129727) and DMF. google.com This reaction results in the selective substitution of one of the bromine atoms—preferentially at the more reactive position—to yield a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline, demonstrating the utility of this method for installing methoxy groups on a bromoquinoline scaffold. google.com The haloaromatic nature of bromoquinolines makes them suitable substrates for such transformations, which are fundamental in medicinal chemistry for building molecular diversity. bldpharm.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis. orgsyn.orggoogle.com The Suzuki-Miyaura coupling , which pairs an organoboron reagent (like a boronic acid) with an organic halide, is exceptionally effective for derivatizing bromoquinolines. orgsyn.orgwordpress.com

This reaction is widely applicable for creating biaryl structures, a common motif in pharmacologically active compounds. orgsyn.orgwordpress.com For instance, 8-bromo-2,4-dichloro-7-methoxy-quinoline can be coupled with various arylboronic acids using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ to generate 2,4-dichloro-8-aryl-7-methoxy-quinolines. google.com Similarly, 3-bromoquinoline (B21735) has been used as a starting material to synthesize a range of new arylated quinolines via Suzuki-Miyaura coupling. wordpress.com The reaction conditions are generally mild and tolerant of a wide variety of functional groups on both coupling partners. google.comresearchgate.net The robustness of the Suzuki-Miyaura reaction has led to its extensive use in creating libraries of complex molecules for drug discovery programs. organic-chemistry.org

Table 3: Example of Suzuki-Miyaura Coupling on a Bromoquinoline Scaffold

| Bromoquinoline Substrate | Boronic Acid | Catalyst / Base | Product | Citation |

|---|---|---|---|---|

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-aryl-2,4-dichloro-7-methoxy-quinoline | google.com |

| 3-bromoquinoline | Pyridine (B92270) boronic acid | Palladium catalyst / Base | 3-(pyridin-yl)quinoline | google.com |

| 5-bromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ / Base | 5-aryl-8-methoxyquinoline |

Electrophilic Aromatic Substitution: Directing Effects of Fluoro and Methoxy Groups

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative directing effects of the bromo, fluoro, and methoxy substituents. In an EAS reaction, the aromatic ring acts as a nucleophile, attacking a strong electrophile. masterorganicchemistry.com The substituents already present on the ring influence both the reaction rate and the position of the new substituent.

The methoxy group (-OCH₃) at the C-6 position is a powerful activating group. youtube.com Through its strong electron-donating resonance effect (+M), it increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Methoxy groups are ortho-, para-directors. youtube.com In this molecule, the positions ortho to the methoxy group are C-5 and C-7. The para position is unavailable.

The combined influence of these groups points overwhelmingly to substitution at the C-7 position.

Methoxy group (C-6): Strongly activates and directs ortho to C-5 and C-7.

Fluoro group (C-5): Weakly deactivates and directs ortho to C-6 and para to C-8.

Bromo group (C-8): Weakly deactivates and directs ortho to C-7.

The powerful activating and ortho-directing effect of the C-6 methoxy group, reinforced by the ortho-directing effect of the C-8 bromo group, makes the C-7 position the most electronically enriched and sterically accessible site for electrophilic attack. The deactivating nature of the fluoro and bromo groups is overcome by the strong activation from the methoxy group.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | C-6 | +M, -I (+M >> -I) | Activating | Ortho, Para (to C-5, C-7) |

| -F (Fluoro) | C-5 | -I, +M (-I > +M) | Weakly Deactivating | Ortho, Para (to C-6, C-8) |

| -Br (Bromo) | C-8 | -I, +M (-I > +M) | Weakly Deactivating | Ortho, Para (to C-7) |

Oxidation and Reduction Reactions of the Quinoline Moiety

The quinoline scaffold present in this compound can undergo both oxidation and reduction, although the reaction conditions and products are influenced by the substituents.

Oxidation: The quinoline ring system is generally resistant to oxidation. The electron-rich benzene (B151609) ring portion can be cleaved under harsh oxidative conditions. More controlled oxidation typically targets the nitrogen atom in the pyridine ring, leading to the formation of a quinoline N-oxide. However, the presence of the electron-donating methoxy group can make the carbocyclic ring more susceptible to oxidation, potentially leading to the formation of quinone-type structures under specific conditions. For instance, related compounds like 6-bromo-7-methoxyquinoline (B1382755) can be oxidized to form a quinoline-5,8-dione, highlighting the redox-active nature of this scaffold.

Reduction: The pyridine part of the quinoline ring is more susceptible to reduction than the benzene part. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) typically reduces the pyridine ring first to yield a 1,2,3,4-tetrahydroquinoline. The specific substituents on the ring can affect the rate and selectivity of this reduction. Reducing both rings to form a decahydroquinoline (B1201275) requires more forceful conditions.

Table 2: Typical Oxidation and Reduction Reactions for Substituted Quinolines

| Reaction Type | Typical Reagents | Affected Moiety | Potential Product |

|---|---|---|---|

| Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine Ring Nitrogen | Quinoline N-oxide |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Benzene Ring | Ring cleavage or Quinone formation |

| Reduction | H₂/Pd, Pt; NaBH₄/NiCl₂ | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline derivative |

| Reduction | High pressure H₂/Rh, Ru; LiAlH₄ | Both Rings | Decahydroquinoline derivative |

Mannich-Type Reactions for Side Chain Introduction

The Mannich reaction is a three-component condensation reaction that installs an aminoalkyl group onto a substrate containing an active hydrogen atom. indexcopernicus.com This reaction is a cornerstone in medicinal chemistry for synthesizing various biologically active compounds. nih.gov

In the context of the quinoline scaffold, the Mannich reaction is most famously applied to 8-hydroxyquinoline (B1678124) (8-HQ). indexcopernicus.commdpi.com The phenolic hydroxyl group at C-8 activates the C-7 position, making it sufficiently nucleophilic to attack the Eschenmoser salt or the iminium ion formed in situ from an amine and formaldehyde. acs.org

For this compound, which lacks the activating C-8 hydroxyl group, the feasibility of a Mannich reaction is not as straightforward. However, the C-7 position is significantly activated by the strong electron-donating C-6 methoxy group and the C-8 bromo group's ortho-directing influence. This enhanced nucleophilicity at C-7 could potentially enable a Mannich-type condensation to introduce a side chain, although likely requiring more forcing conditions compared to 8-hydroxyquinoline. The reaction would proceed by reacting the quinoline with an aldehyde (commonly formaldehyde) and a primary or secondary amine.

Table 3: Representative Mannich Reaction for Side Chain Introduction at C-7

| Reactant | Role | Example |

|---|---|---|

| This compound | Substrate (Active Hydrogen Source at C-7) | C₁₀H₇BrFNO |

| Formaldehyde | Aldehyde Component | CH₂O |

| Dimethylamine | Amine Component (Secondary Amine) | (CH₃)₂NH |

| Product | Mannich Base | 8-Bromo-7-((dimethylamino)methyl)-5-fluoro-6-methoxyquinoline |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of a polysubstituted quinoline like this compound requires careful optimization of reaction parameters to maximize yield and purity while minimizing side-product formation. The synthesis likely involves a multi-step sequence, and the optimization of each step is crucial. Key parameters that are typically fine-tuned include temperature, solvent, reagent stoichiometry, and reaction time.

Methodologies such as factorial design can be employed to systematically identify the most critical parameters affecting the reaction outcome. For instance, in bromination steps, which are key to introducing the C-8 bromo group, controlling the amount of the brominating agent (e.g., N-Bromosuccinimide, NBS) is vital to prevent polybromination. The choice of solvent can also enhance regioselectivity; polar aprotic solvents like dimethylformamide (DMF) are often used to improve solubility and control reactivity. Temperature control is paramount, as elevated temperatures can lead to undesired side reactions or decomposition.

Table 4: Parameters for Optimization in Quinolone Synthesis

| Parameter | Typical Considerations | Impact on Synthesis |

|---|---|---|

| Temperature | Controlled heating or cooling (e.g., 0°C to 100°C). | Affects reaction rate and can control selectivity. Higher temperatures may increase side products. |

| Solvent | Choice between polar (e.g., DMF, Acetic Acid) and non-polar solvents. | Influences reagent solubility, reaction rate, and regioselectivity. |

| Reagent Stoichiometry | Precise molar ratios of reactants and catalysts. | Crucial for maximizing conversion and preventing side reactions like over-bromination. |

| Reaction Time | Monitored by techniques like TLC or HPLC. | Ensures reaction completion without allowing for product degradation or side-product formation. |

| Catalyst | Use of Lewis acids or transition metals where applicable. | Can significantly increase reaction rate and improve selectivity under milder conditions. |

Structure Activity Relationships Sar and Computational Molecular Design for 8 Bromo 5 Fluoro 6 Methoxyquinoline Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

A systematic analysis of the substituents on the 8-Bromo-5-fluoro-6-methoxyquinoline scaffold is essential to understand their impact on biological interactions.

The presence and position of halogen atoms on the quinoline (B57606) ring can significantly modulate a molecule's binding affinity and selectivity for its biological target. The bromine atom at the C8 position and the fluorine atom at the C5 position of the quinoline core are of particular interest.

Halogenation can influence a compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The introduction of halogen atoms, such as bromine, at the C5 and C7 positions of a quinoline ring has been shown to play a crucial role in determining the antiproliferative effects of these compounds against cancer cell lines nih.gov. For instance, compounds with bromine atoms at C5 and C7 demonstrated significant inhibition of cancer cell proliferation nih.gov.

Furthermore, density functional theory (DFT) calculations have indicated that the inclusion of halogen atoms at the 5th and 7th positions of 8-hydroxyquinoline (B1678124) leads to a variation of charge distribution in the molecule, which consequently affects its structure and electronic parameters researchgate.net. In some photochemical reactions, C5- or C8-fluorinated quinoline substrates proceeded minimally, which was attributed to DFT-calculated diradical generation sites at these positions acs.orgacs.org. This highlights the significant impact of halogen substitution at these specific positions on the reactivity and, by extension, the potential biological activity of the quinoline scaffold.

The following table summarizes the general influence of halogenation on quinoline derivatives based on available research:

| Substituent Position | Halogen Type | Observed Influence on Biological Properties |

| C5 | Fluorine | Can influence diradical formation, potentially altering reactivity and biological activity acs.orgacs.org. |

| C8 | Bromine | Contributes to the overall lipophilicity and electronic properties of the molecule. |

| C5 and C7 | Bromine | Can significantly enhance antiproliferative activity in certain quinoline derivatives nih.gov. |

The methoxy (B1213986) group, a common substituent in many natural products and approved drugs, can significantly impact a molecule's physicochemical properties, ligand-target binding, and metabolic stability nih.gov.

In the context of the quinoline scaffold, a methoxy group at the C6 position can influence the regioselectivity of certain reactions. For instance, in asymmetric dearomative [2+2] photocycloaddition reactions, a methoxy substitution at C6 was found to switch the regioselectivity to favor functionalization at the C5–C6 positions acs.orgacs.org. This directing effect is attributed to the electronic properties of the methoxy group, which can stabilize reaction intermediates.

Conversely, a methoxy group at the C7 position has been shown to electronically stabilize a radical at the C8 position acs.orgacs.org. This demonstrates the profound influence of the methoxy group's position on the electronic distribution and reactivity of the quinoline ring. The methoxy group is prevalent in many natural product-derived drugs and is utilized by medicinal chemists to enhance ligand-target binding, and improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) parameters nih.gov.

The electronic effects of the methoxy group on the quinoline ring are summarized in the table below:

| Methoxy Group Position | Influence on Electronic Properties and Reactivity |

| C6 | Directs regioselectivity of reactions towards the C5-C6 positions acs.orgacs.org. |

| C7 | Electronically stabilizes radicals at the C8 position acs.orgacs.org. |

| General | Can improve ligand-target binding and overall pharmacokinetic profile nih.gov. |

The pharmacological profile of quinoline-based compounds is highly dependent on the substitution pattern across the entire ring system. Various functional groups at different positions can lead to a wide range of biological activities.

Substitutions on the quinoline ring are known to be critical for their antiproliferative effects nih.gov. For example, the introduction of a nitro group at the C5 position of a 6,8-dibromoquinoline scaffold amplified its antiproliferative effects nih.gov. In another study, 6-chloroanalogues of certain 8-hydroxyquinoline derivatives were found to be the most active in anticancer assays nih.govmdpi.com.

The position of substitution can also dictate the type of biological activity. For instance, 8-amino-6-methoxyquinoline is a key pharmacophore in antimalarial drugs like primaquine and tafenoquine mdpi.com. The activity of these compounds is strongly influenced by the nature of the linker and substituents attached to the 8-amino group mdpi.com.

The following table provides a general overview of the impact of substitutions at various positions on the pharmacological profiles of quinoline derivatives:

| Position | Type of Substituent | Potential Impact on Pharmacological Profile |

| C2 | Aromatic amide | Can increase lipophilicity and antiviral activity. |

| C5 | Nitro group | May enhance antiproliferative effects nih.gov. |

| C6 | Chloro group | Has been associated with potent anticancer activity in some 8-hydroxyquinoline derivatives nih.govmdpi.com. |

| C8 | Amino group | Forms the basis of important antimalarial drugs mdpi.com. |

Molecular Modeling and Docking Studies of this compound-Ligand Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the binding interactions between a ligand, such as a derivative of this compound, and its biological target. These methods provide insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the design of more potent and specific molecules.

In the study of quinoline derivatives, molecular docking has been employed to understand their mechanism of action. For instance, docking studies of halogenated quinoline derivatives against monoamine oxidase A (MAO-A) and MAO-B, proteins implicated in neurodegenerative diseases, revealed superior binding affinities compared to reference drugs nih.gov. These computational analyses can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

The general workflow for molecular docking studies of this compound derivatives would involve:

Preparation of the Ligand and Receptor: Building the 3D structure of the quinoline derivative and obtaining the crystal structure of the target protein.

Docking Simulation: Using software to predict the preferred binding orientation of the ligand within the active site of the protein.

Analysis of Binding Interactions: Visualizing and analyzing the interactions between the ligand and the protein to understand the basis of its activity.

Quantum Chemical Calculations and Theoretical Insights into Reactivity and Mechanism of Action

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a theoretical framework to investigate the electronic structure, reactivity, and potential mechanisms of action of molecules like this compound.

DFT is a computational method used to study the electronic structure of many-body systems. It can be used to predict various molecular properties, including reaction barriers, electronic effects of substituents, and vibrational frequencies researchgate.net.

In the context of quinoline chemistry, DFT calculations have been used to explain experimental observations. For example, DFT was used to rationalize the minimal reactivity of C5- or C8-fluorinated quinolines in certain photochemical reactions by identifying diradical generation sites at these positions acs.orgacs.org. DFT has also been employed to analyze the vibrational spectra of halogenated 8-hydroxyquinoline derivatives, providing insights into the effects of substituents on the molecule's vibrational modes researchgate.net.

By applying DFT calculations to this compound, one could predict its reactivity towards different reagents, understand the electronic influence of its substituents, and gain theoretical insights into its potential mechanism of action at a molecular level.

Computational Approaches for Enhancing Regioselectivity

In the rational design of derivatives of this compound, achieving precise control over the position of chemical reactions—a concept known as regioselectivity—is paramount. The inherent electronic properties of the substituted quinoline ring system can lead to a mixture of products, complicating synthesis and purification. To address this challenge, computational chemistry has emerged as a powerful tool for predicting and understanding the factors that govern regioselectivity in these complex molecules.

Computational approaches, particularly those rooted in quantum mechanics, allow for the in-silico modeling of reactants, transition states, and products. This modeling provides deep insights into the electronic structure and reactivity of the molecule, thereby guiding the synthetic chemist toward reaction conditions that favor the formation of a specific desired isomer.

One of the most widely employed computational methods in this context is Density Functional Theory (DFT). DFT calculations can accurately predict the electron distribution within the this compound scaffold. The presence of an electron-donating methoxy group at the C6 position, a weakly deactivating bromo group at C8, and a strongly deactivating fluoro group at C5 creates a complex electronic environment. DFT can quantify the influence of these substituents on the electron density of the quinoline ring, identifying the positions most susceptible to either electrophilic or nucleophilic attack.

For instance, in electrophilic aromatic substitution reactions, DFT can be used to calculate the energies of the sigma-complex intermediates (also known as Wheland intermediates) that would be formed upon attack at each possible position on the benzene (B151609) portion of the quinoline ring. The position that leads to the most stable intermediate, indicated by the lowest calculated energy, is predicted to be the major product. This is because the activation energy for the formation of a more stable intermediate is generally lower.

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, provides another layer of analysis. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. For an electrophilic attack, the reaction is expected to occur at the position where the HOMO has the largest electron density. Conversely, for a nucleophilic attack, the reaction is favored at the site where the LUMO has its largest coefficient. Computational software can visualize these orbitals, offering a clear, graphical representation of the most probable reaction sites.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. These maps illustrate the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would visually indicate the areas of negative potential, which are prone to electrophilic attack, and areas of positive potential, susceptible to nucleophilic attack.

To illustrate how computational data can guide synthetic strategies, consider the hypothetical DFT calculations for the nitration (an electrophilic substitution) of a simplified quinoline derivative. The calculated activation energies for the formation of the sigma-complex at different positions can be tabulated to predict the most likely outcome.

Hypothetical Activation Energies for Nitration of a Substituted Quinoline

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity |

|---|---|---|

| C2 | 25.8 | Minor |

| C3 | 28.1 | Not Favored |

| C4 | 26.5 | Minor |

Note: The data in this table is illustrative and intended to demonstrate the application of computational predictions. It does not represent actual experimental or calculated values for this compound.

In this hypothetical example, the significantly lower activation energy for the attack at the C7 position strongly suggests that this would be the major product of the reaction. Such a prediction allows chemists to avoid lengthy and resource-intensive trial-and-error experimentation. By understanding the electronic landscape of this compound derivatives through these computational methods, scientists can design more efficient and selective syntheses, accelerating the development of new chemical entities.

Biological Activities and Mechanistic Insights of 8 Bromo 5 Fluoro 6 Methoxyquinoline

Anticancer Activities and Molecular Mechanisms

The anticancer potential of 8-Bromo-5-fluoro-6-methoxyquinoline and structurally similar compounds stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer. These mechanisms include targeting essential enzymes for DNA replication, inhibiting key signaling proteins, inducing programmed cell death, and halting the proliferation of cancer cells.

Targeting Topoisomerase Enzymes (Topoisomerase I, Topoisomerase IV)

Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and repair. nih.gov Their inhibition is a well-established strategy in cancer chemotherapy. nih.govnih.gov Certain brominated quinoline (B57606) derivatives have been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair. nih.gov The interaction of these compounds with the enzyme can lead to the stabilization of the topoisomerase-DNA cleavage complex, ultimately resulting in DNA damage and cell death. nih.gov While direct studies on this compound's effect on Topoisomerase IV are less common, the general ability of quinoline derivatives to target bacterial topoisomerases suggests a potential for broader inhibitory activity within this enzyme family.

Inhibition of Kinase Activity (e.g., EZH2, c-Met, B-RAF/C-RAF, Sphingosine Kinase)

Kinases are a large family of enzymes that play central roles in cell signaling and are frequently mutated or overexpressed in cancer. Consequently, they are major targets for anticancer drug development.

EZH2 (Enhancer of Zeste Homolog 2): EZH2 is a histone methyltransferase that is often overexpressed in various cancers, leading to the repression of tumor suppressor genes. nih.gov Derivatives of 5-methoxyquinoline (B23529) have been identified as a new class of EZH2 inhibitors. nih.gov By inhibiting EZH2, these compounds can restore the expression of tumor suppressor genes and impede cancer progression. nih.gov

c-Met: The c-Met receptor tyrosine kinase is involved in tumor development and metastasis when its signaling is abnormally activated. nih.govresearchgate.net Small molecule inhibitors targeting c-Met have been developed to counter its oncogenic effects. researchgate.netnih.gov

B-RAF/C-RAF: The RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancers like melanoma due to mutations in B-RAF. nih.govnih.gov Quinolone-based diarylamides have been developed as potent inhibitors of both B-RAF and C-RAF kinases, demonstrating promising anticancer activity. nih.gov

Sphingosine Kinase (SphK): Sphingosine kinase, particularly SphK1, is upregulated in many cancers and promotes cell proliferation and survival. mdpi.com Inhibition of SphK is an attractive strategy for cancer therapy. mdpi.comsigmaaldrich.com Modified quinoline-5,8-diones have shown the ability to inhibit SphK activity. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis.

Induction of Apoptosis: Derivatives of quinoline have been shown to induce apoptosis in various cancer cell lines. For instance, 8-bromo-7-methoxychrysin, a related compound, was found to induce apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov This process is often associated with the activation of caspases, such as caspase-3, which are key executioners of apoptosis. nih.gov Some brominated plastoquinone (B1678516) analogs have also been observed to induce apoptosis and necrosis in MCF-7 breast cancer cells. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. Brominated plastoquinone analogs have been shown to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells. nih.gov Similarly, poplar bud extract, which contains flavonoid derivatives, induced G0/G1 phase cell cycle arrest in MCF-7 cells. nih.gov

Antiproliferative Effects on Various Cancer Cell Lines (e.g., HepG2, HeLa, HT29, MCF-7)

The antiproliferative activity of this compound and its analogs has been demonstrated across a range of human cancer cell lines.

| Cell Line | Cancer Type | Compound Class | Observed Effect |

| HepG2 | Hepatocellular Carcinoma | Flavonoids from Pogostemon cablin | Antiproliferative activity with an IC50 value of 2.30 μM for one compound. frontiersin.org |

| HeLa | Cervical Cancer | Highly brominated quinolines | Significant inhibitory activity. nih.gov |

| HT29 | Colon Cancer | Highly brominated quinolines | Significant inhibitory activity. nih.gov |

| MCF-7 | Breast Cancer | Brominated plastoquinone analogs | Cytotoxic activity with GI50 values ranging from 1.55 to 4.41 µM for one analog. nih.gov |

| MCF-7 | Breast Cancer | Poplar bud extract | Dose-dependent decrease in tumor cell viability with an IC50 of 66.26 μg/mL. nih.gov |

Novel brominated methoxyquinolines and nitrated bromoquinolines have shown significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines. nih.gov Specifically, one compound exhibited IC50 values ranging from 5.45–9.6 μg/mL. nih.gov The antiproliferative properties of isocryptolepine derivatives, which share a quinoline-like structure, have also been noted against cell lines such as HepG2. science.gov

Modulation of Intracellular Signaling Pathways (e.g., PARP cleavage, Bcl-2 inhibition)

The anticancer effects of these quinoline derivatives are underpinned by their ability to modulate key intracellular signaling pathways that control cell survival and death.

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Its cleavage is a hallmark of apoptosis. The induction of apoptosis by compounds like 8-bromo-7-methoxychrysin is associated with increased caspase-3 activity, which in turn can lead to PARP cleavage. nih.gov

Bcl-2 Inhibition: The Bcl-2 family of proteins are critical regulators of apoptosis. Anti-apoptotic members like Bcl-2 prevent cell death. The anticancer effects of some quinoline-5,8-dione derivatives are linked to the modulation of Bcl-2 and Bax proteins, tipping the balance towards apoptosis.

Generation of Reactive Oxygen Species (ROS)

A comprehensive search of scientific databases and literature reveals no specific studies investigating the generation of Reactive Oxygen Species (ROS) by this compound. While some quinoline derivatives are known to participate in redox cycling and produce ROS, research dedicated to this particular biological activity for this compound has not been identified.

Antimicrobial and Antifungal Properties

Broad-Spectrum Antibacterial Activity

There are no available scientific studies or data specifically evaluating the broad-spectrum antibacterial activity of this compound against various bacterial strains. The antibacterial potential of this specific compound remains uninvestigated in the current body of scientific literature.

Antifungal Efficacy

An extensive review of published research indicates that the antifungal efficacy of this compound has not been specifically tested or reported. Consequently, there is no information regarding its potential activity against fungal pathogens.

Antiviral Investigations

Specific antiviral investigations concerning this compound have not been reported in the available scientific literature. While the broader class of quinoline compounds has been a subject of interest in antiviral research, studies focusing on this particular substituted quinoline are absent.

Other Pharmacological Activities

Inhibition of Rce1 Protease and Impact on Ras Membrane Localization

While direct studies on this compound are not available, significant research has been conducted on its core structural analog, 8-hydroxyquinoline (B1678124), as an inhibitor of the Ras converting enzyme 1 (Rce1). nih.govnih.gov Rce1 is a critical endoprotease located in the endoplasmic reticulum that is essential for the post-translational modification of Ras proteins. nih.govnih.gov

The function of Rce1 is to cleave the terminal three amino acids from CaaX proteins, a necessary step for the proper localization of Ras to the cell membrane where it executes its signaling functions related to cell growth, proliferation, and differentiation. nih.gov The dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its maturation, such as Rce1, attractive targets for anticancer therapeutics. nih.gov

A key study involved the synthesis and evaluation of a library of 8-hydroxyquinoline-based inhibitors to perform a structure-activity relationship (SAR) analysis. nih.gov This research demonstrated that new inhibitors derived from this scaffold could reduce the in vitro activity of Rce1 and induce the mislocalization of EGFP-Ras from the plasma membrane in human colon carcinoma cells. nih.gov This effect on Ras localization is a key indicator of Rce1 inhibition. nih.gov The study highlighted that small-molecule inhibitors of Rce1 are valuable tools for understanding Ras biology and could serve as leads for cancer therapies. nih.govnih.gov

Although the SAR analysis explored various substitutions, including halogenated analogs, the specific data for this compound was not explicitly reported. nih.gov The findings on the 8-hydroxyquinoline scaffold, however, provide the foundational evidence that derivatives such as this compound belong to a class of compounds with potential Rce1 inhibitory activity.

Modulation of Aβ Aggregation Relevant to Neurodegenerative Diseases

There is no available research demonstrating that this compound modulates the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Studies on related quinoline derivatives, such as quinolinone hybrids and 8-hydroxyquinolines, have shown potential as inhibitors of Aβ aggregation. medchemexpress.comscience.govcore.ac.uk These compounds are reported to interfere with the formation of toxic oligomers and fibrils. medchemexpress.com However, these findings are specific to different structural analogues and cannot be directly attributed to this compound without dedicated experimental evidence.

Activity Against Mycobacterium tuberculosis

No studies were found that evaluate the efficacy of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis. The quinoline core is foundational to several important anti-tubercular drugs. Current time information in Pasuruan, ID.nih.gov For instance, certain C-8-methoxy fluoroquinolones and 8-hydroxyquinoline derivatives have been investigated for their ability to inhibit mycobacterial growth, sometimes through mechanisms like copper-mediated toxicity or inhibition of essential enzymes. bohrium.comcaltagmedsystems.co.uk Despite the recognized potential of the broader quinoline class, the specific activity of this compound has not been reported. acs.orgvulcanchem.comresearchgate.net

Probe Applications in Biochemical Pathway Elucidation

There is no documented application of this compound as a probe for biochemical pathway elucidation. The inherent fluorescence of some quinoline structures makes them suitable for development as molecular probes. medchemexpress.com For example, the 6-methoxyquinoline (B18371) scaffold can serve as a fluorescent motif for binding to proteins and nucleic acids, and other quinoline derivatives have been engineered into fluorescent sensors for detecting metal ions in biological systems. medchemexpress.combohrium.com However, the specific use of this compound for such purposes has not been described in the literature.

Spectroscopic and Advanced Analytical Characterization of 8 Bromo 5 Fluoro 6 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum provides information on the number of distinct proton environments (number of signals), the number of neighboring protons (signal multiplicity), and the electronic nature of the environment (chemical shift).

For 8-Bromo-5-fluoro-6-methoxyquinoline, the ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons on the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. The electron-withdrawing effects of the bromine and fluorine atoms, along with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

Aromatic Protons (H-2, H-3, H-4, H-7): The protons on the quinoline ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific coupling patterns (e.g., doublets, doublet of doublets) would arise from spin-spin coupling between adjacent protons. The proton at position 7 is anticipated to appear as a singlet or a narrow doublet due to coupling with the fluorine atom at position 5.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to produce a sharp singlet. This signal would appear in the upfield region compared to the aromatic protons, likely around δ 3.9-4.1 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) |

| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) |

| H-4 | 8.0 - 8.2 | Doublet of doublets (dd) |

| H-7 | 7.6 - 7.8 | Doublet (d) or Singlet (s) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) |

| Table 1: Predicted ¹H NMR spectral data for this compound. These are theoretical values based on structurally similar compounds. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal.

The ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents (Br, F, O, N). Carbons bonded directly to these heteroatoms will show significant shifts.

Predicted ¹³C NMR Data:

Quaternary Carbons (C-5, C-6, C-8, C-8a, C-4a): These carbons, which are not bonded to any protons, will appear as singlets. The carbons attached to fluorine (C-5), bromine (C-8), and the oxygen of the methoxy group (C-6) will be heavily influenced and their shifts are particularly diagnostic.

Aromatic CH Carbons (C-2, C-3, C-4, C-7): These signals will appear in the typical aromatic region (δ 110-160 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at the most upfield position, typically around δ 55-60 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~140 |

| C-5 | ~155 (Coupling with F expected) |

| C-6 | ~148 |

| C-7 | ~115 (Coupling with F expected) |

| C-8 | ~110 |

| C-8a | ~142 |

| -OCH₃ | ~56 |

| Table 2: Predicted ¹³C NMR spectral data for this compound. These are theoretical values based on structurally similar compounds. |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups.

The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.

Predicted IR Data:

C=C and C=N Stretching: Vibrations from the aromatic quinoline ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretching: The aryl ether linkage (Ar-O-CH₃) should produce a strong, characteristic absorption band, typically around 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C-F and C-Br Stretching: The carbon-fluorine bond stretch is typically found in the 1400-1000 cm⁻¹ region, while the carbon-bromine stretch appears at lower wavenumbers, usually in the 680-515 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-OCH₃) | Stretching | 2950 - 2850 |

| Aromatic C=C / C=N | Stretching | 1600 - 1450 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-F | Stretching | 1400 - 1000 |

| C-Br | Stretching | 680 - 515 |

| Table 3: Predicted characteristic IR absorption bands for this compound. |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.

For this compound (C₁₀H₇BrFNO), the high-resolution mass spectrum would confirm the molecular formula. A key feature would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺): Expected at m/z 255 and 257, corresponding to the [C₁₀H₇⁷⁹BrFNO]⁺ and [C₁₀H₇⁸¹BrFNO]⁺ ions. The calculated monoisotopic mass is approximately 254.97 g/mol .

Major Fragment Ions: Common fragmentation pathways for such molecules include the loss of a methyl radical (•CH₃) from the methoxy group to give fragments at m/z 240/242, followed by the loss of a carbonyl group (CO) to yield fragments at m/z 212/214. Loss of the bromine atom would also be a significant fragmentation pathway.

| Ion | Predicted m/z | Description |

| [M]⁺ | 255 / 257 | Molecular ion peak showing bromine isotope pattern |

| [M-CH₃]⁺ | 240 / 242 | Loss of a methyl radical |

| [M-CH₃-CO]⁺ | 212 / 214 | Subsequent loss of carbon monoxide |

| [M-Br]⁺ | 176 | Loss of a bromine radical |

| Table 4: Predicted major ions in the mass spectrum of this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The quinoline ring system in this compound is a chromophore that will absorb UV radiation. The spectrum is expected to show multiple absorption bands characteristic of the π → π* transitions within the conjugated aromatic system. The positions and intensities of these bands are influenced by the substituents. The methoxy, fluoro, and bromo groups act as auxochromes, which can modify the absorption maxima (λ_max) and molar absorptivity. The spectrum would likely exhibit complex bands between 200 and 400 nm, typical for substituted quinoline systems.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a suitable single crystal of this compound would be required. While no published crystal structure for this specific compound is available, an analysis would be expected to reveal:

Confirmation of Connectivity: Unambiguous confirmation of the substitution pattern on the quinoline ring.

Bond Lengths and Angles: Precise measurements, such as the C-Br, C-F, C-O, and various C-C and C-N bond lengths. For instance, analysis of the related compound 5,7-dibromo-8-methoxyquinoline (B102607) revealed C-Br bond lengths around 1.89-1.90 Å.

Planarity: The degree of planarity of the fused quinoline ring system.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as π–π stacking or halogen bonding, which dictate the packing of molecules in the crystal lattice. In related structures, C—H⋯O hydrogen bonds and π–π stacking are observed.

This technique would provide the ultimate proof of structure, complementing the data obtained from spectroscopic methods.

Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies (e.g., EPR, TEM)

While standard spectroscopic methods provide foundational structural information for compounds like this compound, understanding its reactive behavior and the mechanisms of its transformations often requires more advanced techniques. Electron Paramagnetic Resonance (EPR) spectroscopy and Transmission Electron Microscopy (TEM) offer unique insights into transient species and nanoscale morphology, respectively, which are crucial for elucidating complex reaction pathways. Although specific EPR and TEM studies on this compound are not prevalent in the public domain, the application of these techniques to related quinoline derivatives and other organic molecules provides a clear framework for their potential in mechanistic investigations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is a powerful technique for the direct detection and characterization of molecules with unpaired electrons, such as radical intermediates that may form during certain chemical reactions. In the context of quinoline chemistry, reactions involving single-electron transfer (SET) processes, photoredox catalysis, or homolytic bond cleavage could generate radical species. EPR can provide detailed information about the electronic structure and environment of these transient intermediates, which is critical for confirming mechanistic hypotheses.

Detailed Research Findings:

Research on various organic reactions has demonstrated the utility of EPR in identifying and quantifying radical intermediates. For instance, in reactions involving quinoline derivatives, it is conceivable that radical cations or anions of the quinoline ring could be formed. The hyperfine coupling constants observed in an EPR spectrum can reveal the distribution of the unpaired electron's spin density across the molecule, indicating which atoms are most involved in the radical center. This information is invaluable for predicting the regioselectivity of subsequent reaction steps.

While detecting short-lived radicals directly by EPR can be challenging due to their low concentrations and brief lifetimes, spin trapping techniques are often employed. nih.gov In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR. The parameters of the resulting EPR spectrum can help identify the original, short-lived radical.

The table below illustrates the type of data that can be obtained from an EPR study of a hypothetical radical intermediate derived from a substituted quinoline.

| Parameter | Description | Hypothetical Value for a Quinoline Radical | Mechanistic Insight |

| g-value | A dimensionless constant that is characteristic of the radical's electronic environment. | ~2.0035 | Deviations from the free electron g-value (2.0023) can indicate the extent of spin-orbit coupling and the nature of the atoms on which the unpaired electron is localized (e.g., nitrogen, halogen). |

| Hyperfine Coupling Constant (a) | Describes the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). | a(¹⁴N) = 0.5 mTa(¹H) = 0.2 mTa(¹⁹F) = 0.1 mT | The magnitude of the coupling constant is proportional to the spin density at the nucleus, thus mapping the delocalization of the unpaired electron across the quinoline scaffold. |

| Linewidth | The width of the EPR signal. | 0.05 mT | Can provide information about dynamic processes such as molecular tumbling rates and chemical exchange reactions. |

This table is illustrative and presents hypothetical data to demonstrate the application of EPR in characterizing radical intermediates of quinoline derivatives.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can visualize the morphology and structure of materials at the nanoscale. While not a primary tool for elucidating the structures of small molecules like this compound in solution, TEM becomes highly relevant when this compound is involved in processes that lead to the formation of larger assemblies, nanoparticles, or thin films.

Detailed Research Findings:

In the broader context of quinoline chemistry, derivatives are often used as building blocks for functional materials, such as organic semiconductors, corrosion inhibitors, or metal-organic frameworks. In these applications, the aggregation behavior, crystalline structure, and surface morphology of the resulting materials are critical to their function. TEM can provide direct visual evidence of these features. For example, if a reaction involving a quinoline derivative leads to the formation of a polymeric material or self-assembled nanostructures, TEM can be used to characterize the size, shape, and arrangement of these entities. This morphological information can be correlated with spectroscopic data to build a comprehensive mechanistic picture of how the molecular-level properties of the quinoline precursor influence the macroscopic properties of the final material.

The following table outlines the potential application of TEM in studying the products of a hypothetical reaction involving a quinoline derivative.

| TEM Analysis Mode | Information Obtained | Relevance to Mechanistic Studies |

| Bright-Field Imaging | Provides information on the size, shape, and distribution of nanoparticles or aggregates. | Can reveal how reaction conditions (e.g., concentration, temperature, solvent) affect the growth and morphology of product particles. |

| High-Resolution TEM (HR-TEM) | Can visualize the crystal lattice of crystalline materials. | Allows for the identification of crystal phases and defects, which can be related to the reaction mechanism and the electronic properties of the material. |

| Selected Area Electron Diffraction (SAED) | Provides information on the crystallinity and crystallographic orientation of the sample. | Can distinguish between amorphous and crystalline products and provide insights into the orientation of molecules within an assembly. |

This table is illustrative and outlines the potential applications of TEM for characterizing materials derived from quinoline compounds.

Future Research Directions and Translational Potential

Design and Synthesis of Novel 8-Bromo-5-fluoro-6-methoxyquinoline Analogues with Tuned Pharmacological Profiles

The development of novel analogues based on the this compound scaffold is a primary avenue for future research. The versatility of the quinoline (B57606) ring system allows for extensive structural modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. acs.org Future synthetic efforts could focus on targeted modifications at several key positions to modulate biological activity.

Key strategies for analogue design include:

Modification of the 8-Position: The bromo group at the 8-position is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which could lead to enhanced interactions with biological targets.

Substitution at the 5-Position: While the fluorine atom at the 5-position can enhance metabolic stability and binding affinity, exploring the impact of other halogen or small alkyl groups could fine-tune electronic properties and target engagement.

Alteration of the 6-Position: The 6-methoxy group can be demethylated to a hydroxyl group, which can then serve as a point for further functionalization through etherification or esterification to improve solubility or create prodrugs. mdpi.com

Functionalization of the Quinoline Core: Introducing substituents at other available positions on the quinoline ring could further refine the structure-activity relationship (SAR). For instance, adding piperazine moieties has been shown to yield potent antiviral activity in other quinoline series. nih.gov

Modern synthetic methods, including transition-metal-catalyzed C-H activation and multicomponent reactions, can facilitate the efficient and diverse synthesis of these novel analogues. acs.orgnih.gov

Table 1: Proposed Analogues of this compound and Their Research Rationale

| Modification Site | Proposed Substituent | Potential Pharmacological Impact | Rationale |

|---|---|---|---|

| Position 8 (Bromo replacement) | Phenyl, Pyridyl, Thienyl | Enhanced protein-ligand interactions via π-stacking; potential for kinase inhibition. | Cross-coupling reactions enable diverse substitutions to probe binding pockets. orientjchem.org |

| Position 6 (Methoxy modification) | Hydroxyl (-OH), Ethoxy (-OCH2CH3), Acetoxy (-OCOCH3) | Increased hydrogen bonding potential; altered solubility and metabolic profile. | O-demethylation provides a versatile point for creating prodrugs or tuning pharmacokinetics. mdpi.com |

| Position 4 | Amino (-NH2), Piperazinyl | Introduction of basic groups to modulate cell permeability and target different biological pathways (e.g., antiviral). | Addition of nitrogen-containing heterocycles can confer novel biological activities. nih.gov |

| Position 2 | Carboxylic Acid (-COOH), Amide (-CONH2) | Improved water solubility; new interaction points for receptor binding. | Can serve as bioisosteres for other functional groups to optimize binding and properties. |

Exploration of Multi-Targeting Strategies and Combination Therapies

Chronic and complex diseases often involve multiple biological pathways. Designing single chemical entities that can modulate several targets simultaneously—multi-target ligands—is an emerging therapeutic strategy. mdpi.com The this compound scaffold is well-suited for development into multi-target agents. Future research could involve integrating pharmacophores from different drug classes into a single molecule to address complex diseases like cancer or neurodegenerative disorders. For example, an analogue could be designed to inhibit both a specific protein kinase and the proteasome, two validated targets in oncology. orientjchem.orgnih.gov

Furthermore, investigating the efficacy of this compound or its derivatives in combination with existing drugs is a promising translational approach. Combination therapy can lead to synergistic effects, reduced drug resistance, and lower required doses. nih.gov Potential combination strategies could include pairing a quinoline-based agent with:

Standard Chemotherapeutics: To enhance cytotoxicity in cancer cells.

Immunotherapy Agents: To modulate the tumor microenvironment and improve immune cell infiltration and activity. nih.gov

Antimicrobial Agents: To overcome resistance mechanisms in pathogenic bacteria or fungi.

Deeper Mechanistic Elucidation of Biological Interactions and Signaling Pathways

While the broader class of quinoline derivatives is known to possess a wide range of biological activities, the specific molecular mechanisms of this compound are yet to be defined. rsc.orgresearchgate.net Future research must focus on elucidating its precise biological targets and downstream effects.

Key areas for mechanistic investigation include:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the specific proteins or nucleic acids with which the compound interacts.

Pathway Analysis: Once a target is identified, cell-based assays and systems biology approaches can map the signaling pathways that are modulated. Quinolines have been known to act as NMDA receptor antagonists, inhibitors of viral RNA replication, and modulators of DNA synthesis, all of which represent potential mechanisms to investigate. orientjchem.orgmdpi.comnih.gov

Structural Biology: Co-crystallizing the compound with its biological target can provide atomic-level insights into the binding mode, guiding the rational design of more potent and selective analogues. mdpi.com

Investigation of this compound in Advanced Materials Research (e.g., Organic Semiconductors, OLEDs)

Beyond pharmacology, quinoline derivatives have shown significant promise in the field of materials science, particularly in organic electronics. Tris-(8-hydroxyquinoline) aluminum (Alq3) is a benchmark material used in Organic Light-Emitting Diodes (OLEDs) due to its excellent stability and electroluminescent properties. researchgate.net

The unique electronic characteristics of this compound—derived from its combination of electron-withdrawing and electron-donating substituents—make it an intriguing candidate for investigation in advanced materials. Future studies could explore its potential as:

An Emissive Layer in OLEDs: The specific substitution pattern may tune the emission wavelength, potentially leading to new blue or green emitting materials, which are crucial for full-color displays. researchgate.net

An Electron Transporting Material: The inherent electron-deficient nature of the pyridine (B92270) part of the quinoline ring suggests it could facilitate electron transport in organic electronic devices.

An Organic Semiconductor: The potential for π-π stacking in the solid state could enable its use in organic field-effect transistors (OFETs) or organic photovoltaic cells.

Research in this area would involve synthesizing the pure material, characterizing its photophysical and electrochemical properties (e.g., absorption, emission spectra, HOMO/LUMO energy levels), and fabricating prototype electronic devices to evaluate its performance. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-Bromo-5-fluoro-6-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of a quinoline scaffold. For example, bromination at the 8-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–5°C), while fluorination at the 5-position may require electrophilic fluorination reagents (e.g., Selectfluor™) . Methoxylation at the 6-position often employs nucleophilic substitution with methanol in the presence of a base (e.g., NaH). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products (e.g., over-bromination) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect halogenated waste separately and neutralize acidic/basic residues before disposal. Collaborate with certified waste management services for environmentally safe processing .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Maintain SDS documentation on-site .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom at the 8-position acts as a leaving group, enabling palladium-catalyzed cross-coupling. The electron-withdrawing fluoro and methoxy groups at positions 5 and 6 modulate the quinoline’s electron density, affecting reaction rates. Use DFT calculations to map charge distribution and predict reactivity. Experimentally, screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/EtOH at 80°C to optimize yields .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at –40°C to –80°C to identify dynamic effects (e.g., hindered rotation of methoxy groups) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm substituent positions.

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (solvent: DCM/hexane) and analyzing bond lengths/angles .

Q. How can computational modeling predict the biological activity of this compound in drug discovery contexts?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Parameterize the compound’s electrostatic potential and lipophilicity (LogP ≈ 2.5) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Scale-up Risks : Exothermic bromination requires jacketed reactors with precise temperature control (–5°C ± 2°C) to avoid polybromination .

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective batch processing. Monitor purity via inline PAT (Process Analytical Technology) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products